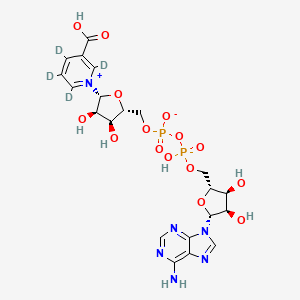
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate is a chemical compound with the molecular formula CD₃(CD₂)₁₅N⁺(CD₃)₃·CD₃C₆D₄SO₃⁻ and a molecular weight of 505.04 . This compound is also known by its synonyms, Cetyltrimethylammonium p-Toluenesulfonate and Celtrimonium Tosylate . It is a deuterated version of the commonly used surfactant, cetyltrimethylammonium tosylate, which is utilized in various scientific and industrial applications.
Preparation Methods
The synthesis of N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate involves the reaction of hexadecyltrimethylammonium bromide with p-toluenesulfonic acid in the presence of deuterium oxide (D₂O) to achieve the deuterated form . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Deuterium oxide (D₂O)
Reaction Time: Several hours to ensure complete deuteration
Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, alkoxides
Scientific Research Applications
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate involves its interaction with molecular targets and pathways. As a surfactant, it reduces the surface tension of aqueous solutions, facilitating the formation of micelles and emulsions . The deuterated form of the compound may exhibit different physicochemical properties compared to its non-deuterated counterpart, potentially affecting its interactions with biological molecules and systems .
Comparison with Similar Compounds
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate can be compared with other similar compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): A non-deuterated surfactant commonly used in various applications.
Cetyltrimethylammonium Chloride (CTAC): Another non-deuterated surfactant with similar properties.
Deuterated Surfactants: Other deuterated surfactants with varying degrees of deuteration and different applications.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into the effects of deuteration on chemical and biological processes .
Properties
Molecular Formula |
C26H49NO3S |
|---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuteriohexadecyl-tris(trideuteriomethyl)azanium;2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonate |
InChI |
InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D,19D2;1D3,2D,3D,4D,5D |
InChI Key |
MZMRZONIDDFOGF-UAIRTRSQSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)[O-])[2H].[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


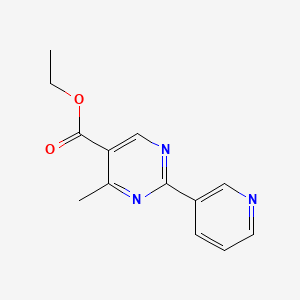
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
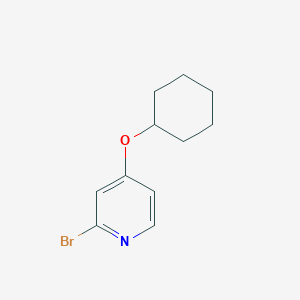
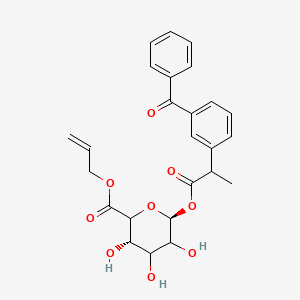
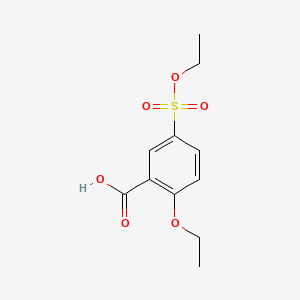
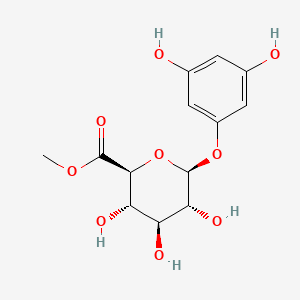

![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

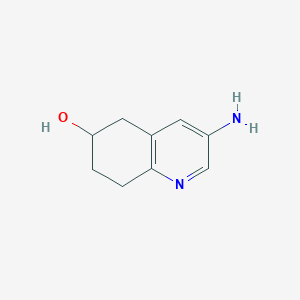
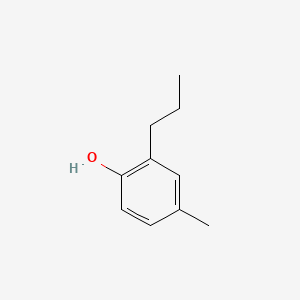
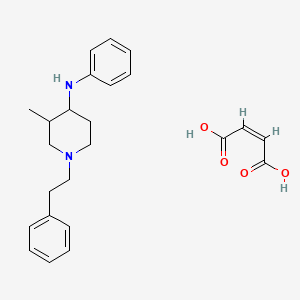
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
